molecular formula C12H8N2O4Zn B157326 Zinc Picolinate CAS No. 17949-65-4

Zinc Picolinate

Cat. No.: B157326
CAS No.: 17949-65-4
M. Wt: 309.6 g/mol
InChI Key: NHVUUBRKFZWXRN-UHFFFAOYSA-L
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Description

Zinc picolinate is a compound formed by the chelation of zinc with picolinic acid. This chelation enhances the bioavailability of zinc, making it a popular choice for dietary supplements. Zinc is an essential trace element involved in numerous biological processes, including immune function, cell growth, and DNA synthesis. This compound is particularly noted for its superior absorption in the gastrointestinal tract compared to other zinc supplements .

Scientific Research Applications

Zinc picolinate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Zinc Picolinate is a form of the essential mineral zinc, which is required for a number of bodily functions. It is involved in numerous biological functions and has the capacity to bind to more than 300 enzymes and more than 2000 transcriptional factors . The primary targets of this compound are these enzymes and transcriptional factors, where it plays a crucial role in their functioning .

Mode of Action

This compound interacts with its targets by binding to them, thereby influencing their activity. This interaction results in changes in various cellular functions such as the response to oxidative stress, homeostasis, immune responses, DNA replication, DNA damage repair, cell cycle progression, apoptosis, and aging .

Biochemical Pathways

This compound affects numerous biochemical pathways. It plays a significant role in the synthesis of protein and collagen, contributing to wound healing and maintaining healthy skin . It is also involved in the functioning of over 200 enzymes, including RNA and DNA polymerase, alcohol dehydrogenase, and alkaline phosphatase . Furthermore, it plays a key role in genetic expression, cell division, and growth .

Pharmacokinetics

The absorption of zinc after oral administration of this compound is shown to be effective .

Result of Action

The molecular and cellular effects of this compound’s action are vast. It is involved in neurotransmitter synthesis and helps in maintaining proper brain function, memory, and learning abilities . This compound also contributes to the maintenance of healthy skin, hair, and nails, as it is involved in collagen synthesis and acts as an antioxidant, protecting the cells from oxidative damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, dietary factors can determine zinc absorption . Furthermore, zinc status is associated with inflammation, oxidative stress, lipid, and glucose metabolism . Therefore, factors affecting these conditions can potentially influence the action of this compound.

Safety and Hazards

Zinc Picolinate can be dangerous if taken in large doses . Taking too much zinc can lead to nausea, vomiting, diarrhea, and abdominal cramps . It can also cause copper deficiency, which can lead to anemia, bone and joint pain, and a weakened immune system .

Future Directions

Zinc plays an important role in β-cell function, insulin action, glucose homeostasis and the pathogenesis of diabetes and its complications . Further randomized double-blinded placebo-controlled clinical trials conducted for an adequate duration are required to establish therapeutic safety in humans .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc picolinate can be synthesized through a single-pot process involving the hydrosulphonation of alpha picoline with sulfuric acid, followed by heating the reaction mixture between 150°C to 210°C. The resulting alpha picolinic acid sulfate is then treated with a zinc salt solution to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is produced by reacting zinc oxide with picolinic acid in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the zinc oxide. The resulting solution is then filtered, and the this compound is precipitated out by adjusting the pH .

Chemical Reactions Analysis

Types of Reactions: Zinc picolinate primarily undergoes chelation reactions due to the presence of picolinic acid. It can also participate in substitution reactions where the zinc ion is replaced by other metal ions.

Common Reagents and Conditions:

    Chelation: Picolinic acid and zinc oxide in an aqueous solution.

    Substitution: Various metal salts in aqueous or organic solvents.

Major Products:

    Chelation: this compound.

    Substitution: Metal picolinates (e.g., copper picolinate, iron picolinate).

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to its superior bioavailability, making it more effective in increasing zinc levels in the body. This makes it a preferred choice for dietary supplements aimed at addressing zinc deficiency and supporting overall health .

Properties

IUPAC Name

zinc;pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H5NO2.Zn/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVUUBRKFZWXRN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60170814
Record name Zinc picolinate
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Molecular Weight

309.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17949-65-4
Record name Zinc picolinate
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Record name Zinc picolinate
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Record name Zinc picolinate
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Record name Zinc picolinate
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Record name Zinc, bis(2-pyridinecarboxylato-κN1,κO2)-, (T-4)
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Record name picolinic acid zinc chelate
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Record name ZINC PICOLINATE
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Synthesis routes and methods I

Procedure details

Thirty grams of ZnSO4.7H2O was dissolved in 200 ml. deionized water at room temperature. Thereafter, 20 g. picolinic acid (Sigma Chemical, St. Louis, MO) was added to the solution and the solution was stirred continuously. Within 3-5 minutes a precipitate began to form. After 30 minutes the stirring was discontinued and the mixture was left standing at room temperature until the precipitate had settled to the bottom. The supernatant was removed by aspiration and the precipitate was suspended in enough deionized water to yield 200 ml. This suspension was then heated in a beaker with continuous stirring until the precipitate had completely dissolved after which the beaker was placed in an ice bath and stored overnight in a cold room (4°). The following morning the supernatant was aspirated from the crystals and the crystals were freeze dried. Assay of the crystals proved that the complex contained 2 moles of picolinic acid and 1 mole of zinc [zinc dipicolinate, Zn(PA)2 ].
[Compound]
Name
ZnSO4.7H2O
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Synthesis routes and methods II

Procedure details

Alpha picoline 1.0 kg was slowly added to concentrated solution of sulphuric acid under agitation. After the addition was completed the mass temperature was raised to 180° C. and 6.0 kg of 70% Nitric acid was added and the temperature was maintained at the same level for 20 hours. After the reaction was over mass was cooled to ambient temperature and three times water was added. pH of the reaction mass was adjusted to 5.0. Zinc sulphate 600 grams dissolved in water was added slowly and the whole mass was stirred till a white precipitate appeared. The precipitate was filtered washed and dried to give 800 grams of zinc picolinate having 21% Zinc content (Desired limit 19-22%)
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Yield
21%

Synthesis routes and methods III

Procedure details

Thirty grams of ZnSO4 ·7H2O was dissolved in 200 ml. deionized water at room temperature. Thereafter, 20 g. picolinic acid (Sigma Chemical, St. Louis, MO) was added to the solution and the solution was stirred continuously. Within 3-5 minutes a precipitate began to form. After 30 minutes the stirring was discontinued and the mixture was left standing at room temperature until the precipitate had settled to the bottom. The supernatant was removed by aspiration and the precipitate was suspended in enough deionized water to yield 200 ml. This suspension was then heated in a beaker with continuous stirring until the precipitate had completely dissolved after which the beaker was placed in an ice bath and stored overnight in a cold room (4°). The following morning the supernatant was aspirated from the crystals and the crystals were freeze dried. Assay of the crystals proved that the complex contained 2 moles of picolinic acid and 1 mole of zinc [zinc dipicolinate, Zn(PA)2 ].
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ZnSO4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zinc Picolinate
Reactant of Route 2
Zinc Picolinate
Customer
Q & A

Q1: How does zinc picolinate exert its antioxidant effects?

A1: While the exact mechanism is not fully elucidated, research suggests this compound may decrease oxidative stress markers like malondialdehyde, 8-isoprostane, and 4-hydroxyalkenal. [] This reduction in oxidative damage is potentially linked to its ability to decrease the expression of heat shock protein 70 (Hsp70). [] Additionally, it may prevent the increase in Bax expression, a protein involved in apoptosis, suggesting a protective effect against cellular damage. []

Q2: Does this compound influence inflammation?

A2: Studies show that this compound can reduce tumor necrosis factor-alpha (TNF-α) levels in the kidneys. [] TNF-α is a key inflammatory cytokine, and its reduction suggests an anti-inflammatory role for this compound.

Q3: What spectroscopic techniques are used to characterize this compound?

A3: Researchers utilize various techniques, including:

  • Electron Spin Resonance (ESR): To study the magnetic properties and coordination environment of manganese-substituted this compound crystals. []
  • Electron-Nuclear Double Resonance (ENDOR): For analyzing the hyperfine interactions of metal complexes like copper picolinate in various matrices, providing insights into the electronic structure. []

Q4: Is there evidence of this compound's use as a catalyst?

A4: Research indicates that this compound exhibits catalytic activity in the thermal decomposition of hexamethylene di-n-butylurethane (HDU-B) to produce 1,6-hexamethylene diisocyanate (HDI). []

Q5: How does its catalytic performance compare to other metal picolinates?

A5: Studies show that this compound demonstrates superior catalytic activity compared to other metal picolinates in the aforementioned reaction. [] This suggests its potential for specific industrial applications.

Q6: How is this compound absorbed in the body?

A6: this compound is believed to be absorbed more efficiently than other forms of zinc supplements, potentially due to the role of picolinic acid, a natural chelator found in the body. [, ] This improved absorption is thought to be linked to the formation of a zinc-picolinate complex in the digestive tract. [, ]

Q7: Does this compound impact tumor development?

A7: In a study on Japanese quails, while this compound supplementation didn't affect the overall number of leiomyomas (benign tumors), it did significantly reduce their size compared to the control group. [] This suggests a potential role in influencing tumor growth, warranting further investigation in humans.

Q8: Can this compound be beneficial in heat stress conditions?

A8: Studies in heat-stressed rabbits showed that zinc supplementation, particularly in the form of this compound, helped improve semen quality, conception rates, and antioxidant status. [] These findings highlight its potential as a dietary supplement to mitigate the adverse effects of heat stress on reproductive health.

Q9: Are there specific drug delivery systems being explored for this compound?

A9: While specific drug delivery systems for this compound were not explicitly mentioned in the provided research, one study investigated the use of zinc oxide nanoparticles synthesized with Momordica charantia extract. [] These nanoparticles, when co-administered with the M. charantia extract, demonstrated promising antioxidant and anti-hemolytic effects in a high-glucose environment, suggesting a potential targeted approach for managing oxidative stress in conditions like diabetes. Further research is needed to explore targeted delivery strategies for enhancing the efficacy and minimizing potential side effects of this compound.

Q10: How is the zinc content in biological samples measured?

A10: Atomic Absorption Spectrophotometry (AAS) is a widely used analytical technique for quantifying zinc concentrations in biological samples like blood, tissues, and eggs. [] This technique provides precise measurements of zinc levels, allowing researchers to assess zinc status and the impact of this compound supplementation.

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